Lipophilicity Differentiation via logP
The experimental logP of the 5-tert-butyl analog (CAS 748743-73-9) has been determined as 2.05 by the supplier Fluorochem . The target compound, 5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, contains one additional methylene unit (MW 184.19 vs. 170.17), which by the Hansch π contribution of a methylene group (π(CH₂) ≈ 0.5) yields an estimated logP in the range of 2.5–2.8—an increase of approximately 0.5–0.8 log units [1]. This increment places the target compound in a distinctly more lipophilic partition space, relevant for engaging deeper hydrophobic sub-pockets in target proteins where the shorter tert-butyl substituent may provide insufficient van der Waals contact.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 2.5–2.8 (based on Hansch π(CH₂) ≈ 0.5 increment from the 5-tert-butyl analog; experimental determination not yet published) |
| Comparator Or Baseline | 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 748743-73-9): experimental logP = 2.05 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.8 units (approximately 3- to 6-fold higher octanol partitioning) |
| Conditions | Experimental logP for comparator from Fluorochem product datasheet; target logP estimated by methylene increment method (Hansch approach) |
Why This Matters
A 0.5–0.8 logP difference translates to a 3- to 6-fold increase in octanol partitioning, which can significantly alter membrane permeability, off-target promiscuity risk, and pharmacokinetic profile of derived lead compounds—making the target compound the preferred choice when hydrophobic pocket depth requires a bulkier substituent than tert-butyl can provide.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book; American Chemical Society: Washington, DC, 1995. Hansch π(CH₂) = 0.5. View Source
